molecular formula C21H17N3O3 B7700481 N-(furan-2-ylmethyl)-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide CAS No. 877780-81-9

N-(furan-2-ylmethyl)-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide

Cat. No.: B7700481
CAS No.: 877780-81-9
M. Wt: 359.4 g/mol
InChI Key: LWURLRWCYLHVRH-UHFFFAOYSA-N
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Description

“N-(furan-2-ylmethyl)-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide” is a synthetic organic compound that belongs to the class of benzamides. This compound features a furan ring, a methyl-substituted phenyl group, and an oxadiazole ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(furan-2-ylmethyl)-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide” typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the furan ring: The furan ring can be introduced via a nucleophilic substitution reaction.

    Formation of the benzamide: The final step involves the coupling of the oxadiazole intermediate with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions may target the oxadiazole ring or the benzamide moiety.

    Substitution: Various substitution reactions can occur, especially on the phenyl ring and the furan ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to the formation of furanones, while reduction of the oxadiazole ring could yield amines.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology

In biological research, it may serve as a probe or ligand in studies involving enzyme interactions or receptor binding.

Medicine

Industry

In the industrial sector, the compound could be used in the development of new polymers, coatings, or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of “N-(furan-2-ylmethyl)-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide” would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide
  • N-(furan-2-ylmethyl)-2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide

Uniqueness

The unique combination of the furan ring, methyl-substituted phenyl group, and oxadiazole ring in “N-(furan-2-ylmethyl)-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide” may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c1-14-6-4-7-15(12-14)19-23-21(27-24-19)18-10-3-2-9-17(18)20(25)22-13-16-8-5-11-26-16/h2-12H,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWURLRWCYLHVRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501330752
Record name N-(furan-2-ylmethyl)-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501330752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662797
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

877780-81-9
Record name N-(furan-2-ylmethyl)-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501330752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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